N-(1H-benzimidazol-5-yl)-3-chlorobenzamide
Description
N-(1H-Benzimidazol-5-yl)-3-chlorobenzamide is a benzamide derivative featuring a benzimidazole moiety linked to a 3-chlorobenzoyl group. Its molecular formula is C₁₄H₁₀ClN₃O, with a molecular weight of 271.70 g/mol. The benzimidazole ring, a bioisostere for indole or purine, may enhance binding to biological targets via hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
N-(3H-benzimidazol-5-yl)-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-10-3-1-2-9(6-10)14(19)18-11-4-5-12-13(7-11)17-8-16-12/h1-8H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAODTCFLNZPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-5-yl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoic acid with 1H-benzimidazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1H-benzimidazol-5-yl)-3-chlorobenzamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran (THF).
Substitution: Amines, thiols, alkoxides, dimethyl sulfoxide (DMSO), acetonitrile.
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(1H-benzimidazol-5-yl)-3-chlorobenzamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Benzimidazole derivatives have shown promise in inhibiting the growth of various microorganisms, making them valuable in the development of new antibiotics .
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications. Benzimidazole compounds have been explored for their anti-inflammatory, antiparasitic, and antineoplastic properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-5-yl)-3-chlorobenzamide involves its interaction with specific molecular targets. In biological systems, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to the inhibition of cell division and can result in cell death. Additionally, the compound may interact with other cellular proteins and enzymes, modulating their activity and contributing to its overall biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Benzothiazol-2-yl)-3-chlorobenzamide
- Structure : Replaces benzimidazole with a benzothiazole ring (C₁₄H₉ClN₂OS; MW 296.75 g/mol).
- Synthesis : Synthesized via desulfuration of thiourea derivatives in the presence of cobalt(II) salts .
- X-ray diffraction studies confirm planar geometry, with intermolecular hydrogen bonds stabilizing the crystal lattice .
N-(3-Benzyl-5-hydroxyphenyl)-3-chlorobenzamide (7j)
- Structure: Features a hydroxyl and benzyl group on the phenyl ring (C₂₀H₁₅ClNO₂; MW 344.79 g/mol).
- Synthesis : Yield of 74% via nucleophilic acyl substitution; characterized by ¹H NMR (δ 10.16 for NH, δ 9.37 for OH) .
- Key Differences: Hydroxyl group enhances solubility but may reduce metabolic stability compared to the hydrophobic benzimidazole. No reported biological activity, unlike benzimidazole derivatives with known enzyme-inhibiting roles .
N-(1-(2-Aminoethyl)-1H-tetrazol-5-yl)-3-chlorobenzamide (F2)
- Structure : Tetrazole ring replaces benzimidazole (C₁₀H₁₀ClN₅O; MW 267.67 g/mol).
- Biological Activity : Inhibits bacterial Clp proteases, disrupting protein degradation and causing pleiotropic cellular effects .
- Key Differences: Tetrazole’s high dipole moment enhances polar interactions but may limit membrane permeability compared to benzimidazole. The aminoethyl side chain in F2 facilitates binding to protease active sites, a feature absent in the target compound .
N-(1,3-Benzodioxol-5-yl)-3-chlorobenzamide
- Structure: Benzodioxole substituent (C₁₄H₁₀ClNO₃; MW 275.69 g/mol).
- Properties : The electron-rich benzodioxole may increase metabolic susceptibility via cytochrome P450 oxidation, contrasting with benzimidazole’s stability .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes: The target compound likely requires coupling of 3-chlorobenzoyl chloride with 5-aminobenzimidazole, analogous to methods in and .
- Biological Relevance : Benzimidazole derivatives (e.g., ’s hydrazide compounds) show antimicrobial activity, suggesting the target may share similar properties. However, substitution patterns critically influence efficacy; for example, F2’s tetrazole group confers protease inhibition, whereas benzothiazole derivatives lack this specificity .
- Structural Insights : X-ray data from highlights the importance of planar geometries for crystal packing, which may correlate with stability in drug formulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
